molecular formula C11H12N2O5 B2468982 3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 957042-67-0

3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B2468982
CAS No.: 957042-67-0
M. Wt: 252.226
InChI Key: QAQCNEQMIWQYAW-QMMMGPOBSA-N
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Description

3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid is a complex organic compound that features a furan ring, an imidazolidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Imidazolidine Ring: This can be achieved by the reaction of an amino acid derivative with an isocyanate.

    Coupling of the Furan and Imidazolidine Rings: This step involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to link the furan ring to the imidazolidine ring.

    Introduction of the Propanoic Acid Moiety: This can be done through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione.

    Reduction: The imidazolidine ring can be reduced to form a dihydroimidazolidine derivative.

    Substitution: The propanoic acid moiety can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride (SOCl2).

Major Products

    Oxidation: Furan-2,5-dione.

    Reduction: Dihydroimidazolidine derivative.

    Substitution: Esters or amides of propanoic acid.

Scientific Research Applications

3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the imidazolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Similar furan ring but lacks the imidazolidine and propanoic acid moieties.

    Imidazolidine-2,4-dione: Similar imidazolidine ring but lacks the furan and propanoic acid moieties.

    Propanoic acid derivatives: Similar propanoic acid moiety but lacks the furan and imidazolidine rings.

Uniqueness

3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to the combination of the furan, imidazolidine, and propanoic acid moieties in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-9(15)4-3-8-10(16)13(11(17)12-8)6-7-2-1-5-18-7/h1-2,5,8H,3-4,6H2,(H,12,17)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQCNEQMIWQYAW-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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